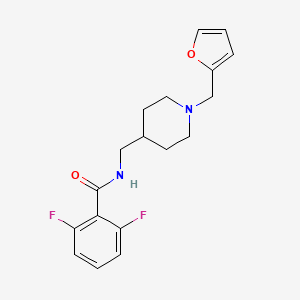

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O2/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHZRAOTTVCYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine intermediate, followed by the introduction of the furan moiety and finally the benzamide group. Key steps may include:

Formation of the Piperidine Intermediate: This can be achieved through the reaction of piperidine with suitable alkylating agents.

Introduction of the Furan Moiety: The furan ring can be introduced via a nucleophilic substitution reaction.

Formation of the Benzamide Group: The final step involves the coupling of the difluorobenzoyl chloride with the piperidine-furan intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the difluoro groups.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced benzamide derivatives.

Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules.

Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the furan moiety may enhance binding affinity and specificity to the target, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Key Compounds for Comparison :

2,6-Difluoro-N-(1-isopropyl-4-piperidinyl)benzamide ():

- Molecular Formula : C₁₅H₂₀F₂N₂O

- Substituents : Isopropyl group on the piperidine nitrogen.

- Key Differences :

- The isopropyl group is bulkier and more hydrophobic than the furan-2-ylmethyl group in the target compound.

- Molecular weight (282.33 g/mol) is lower due to the absence of the furan ring .

4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): Molecular Formula: C₂₀H₁₉Cl₂N₂O₂ Substituents: Chlorine atoms on both benzamide and piperidine-linked benzoyl groups. Key Differences:

- Chlorine substituents increase molecular weight (403.28 g/mol) and electron-withdrawing effects compared to fluorine.

- Crystal packing involves O–H···O and N–H···O hydrogen bonds, suggesting stronger intermolecular interactions than fluorinated analogs .

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide ():

- Molecular Formula : C₂₃H₂₅N₂O₂

- Substituents : Phenyl and phenylethyl groups on the piperidine, with a furan-2-carboxamide.

- Key Differences :

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Selected Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₇F₂N₂O₂* | ~313.32 | 2,6-Difluorobenzamide, furan-2-ylmethyl | Amide, fluorine, ether, amine |

| 2,6-Difluoro-N-(1-isopropyl-4-piperidinyl)benzamide | C₁₅H₂₀F₂N₂O | 282.33 | Isopropyl, 2,6-difluorobenzamide | Amide, fluorine, amine |

| 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide | C₂₀H₁₉Cl₂N₂O₂ | 403.28 | 4-Chlorobenzamide, 4-chlorobenzoyl | Amide, chlorine, ketone, amine |

| N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | C₂₃H₂₅N₂O₂ | 361.46 | Phenyl, phenylethyl, furan-2-carboxamide | Amide, aromatic rings, ether |

Structural and Electronic Insights :

- Fluorine vs.

- Furan vs. Isopropyl : The furan-2-ylmethyl group introduces aromaticity and hydrogen-bond acceptor capacity (via the oxygen atom), contrasting with the purely hydrophobic isopropyl group. This difference could influence solubility and target binding .

- Piperidine Conformation : The piperidine ring in chlorinated derivatives adopts a chair conformation, as observed crystallographically. Substituent bulk (e.g., furan-2-ylmethyl) may influence ring puckering and intermolecular interactions .

Biological Activity

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS: 954020-87-2) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a difluorobenzamide core and a furan-substituted piperidine moiety, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀F₂N₂O₂ |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 954020-87-2 |

Antitumor Activity

Recent studies have indicated that compounds structurally related to 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibit significant antitumor activity. For instance, derivatives containing furan or piperidine moieties have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

A study demonstrated that similar compounds could halt the proliferation of tumor cells by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. The mechanism often involves the inhibition of DNA-dependent enzymes and interference with cellular signaling cascades related to growth and survival .

Antimicrobial Properties

The furan ring in the compound has been associated with antimicrobial activity. Research indicates that furan derivatives can bind to bacterial DNA and inhibit essential enzymes, leading to bactericidal effects.

The proposed mechanism involves the interaction of the furan moiety with DNA, which disrupts replication and transcription processes in bacterial cells. This has been supported by in vivo studies showing efficacy against pathogens in immunocompromised models .

Structure-Activity Relationship (SAR)

The biological activity of 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be attributed to its structural components:

- Difluorobenzamide Core : Enhances lipophilicity and facilitates cellular uptake.

- Furan Ring : Imparts unique reactivity and interactions with biological targets.

- Piperidine Moiety : Contributes to receptor binding affinity and selectivity.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Inhibits cell proliferation; induces apoptosis |

| Antimicrobial | Effective against various bacterial strains |

| Mechanisms | DNA binding; inhibition of key enzymes |

Q & A

Q. What are the recommended safety protocols for handling 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide in laboratory settings?

- Methodological Answer : Based on structurally related benzamides, this compound likely requires precautions for acute toxicity and skin/eye irritation. Standard protocols include:

Q. What synthetic strategies are reported for preparing 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer : A modular approach is recommended:

- Step 1 : Synthesize the piperidine core (1-(furan-2-ylmethyl)piperidin-4-yl)methanamine via reductive amination of furan-2-carbaldehyde and piperidin-4-ylmethanamine .

- Step 2 : Couple the amine with 2,6-difluorobenzoyl chloride using DCC/HOBt in anhydrous DCM at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- NMR : Verify furan (δ 6.2–7.4 ppm) and piperidine protons (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 375.1478 (C₁₉H₂₁F₂N₂O₂) .

- X-ray crystallography : Resolve spatial orientation of the difluorobenzamide and furan-methyl-piperidine moieties .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Kinase inhibition : Use fluorescence-based ADP-Glo™ kinase assays (e.g., EGFR or MAPK targets) at 1–100 µM .

- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli (0.5–128 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. How do structural modifications (e.g., substituents on benzamide or piperidine) affect bioactivity?

- Methodological Answer : Systematic SAR studies suggest:

- Benzamide substitution : 2,6-Difluoro groups enhance metabolic stability and target binding vs. mono-fluoro analogs .

- Piperidine modification : Furan-2-ylmethyl improves lipophilicity (logP +0.3) and blood-brain barrier penetration vs. unsubstituted piperidine .

- Critical data : Compare IC₅₀ values of analogs (e.g., 2,6-difluoro vs. 2-fluoro-6-methoxy derivatives) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Address variability via:

- Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Use tools like Forest plots to quantify heterogeneity in IC₅₀ values from 5+ studies .

- Proteomic profiling : Identify off-target interactions (e.g., thermal shift assays) that may explain divergent results .

Q. What computational methods predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.